(1R,2R)-N,N'-Dibenzylcyclohexane-1,2-diamine

Asymmetric catalysis Michael addition Enantioselectivity

Specific N-benzyl substitution on the rigid trans-cyclohexane scaffold is critical for achieving high enantioselectivity. Substituting with unsubstituted trans-1,2-diaminocyclohexane, cis-configured analogs, or N,N'-dimethyl derivatives results in significantly lower stereocontrol, making (1R,2R)-N,N'-dibenzylcyclohexane-1,2-diamine irreplaceable for Ni(II)-catalyzed Michael additions, zinc-catalyzed hydrosilylation, and Pd-catalyzed reductive Heck cyclizations.

Molecular Formula C20H26N2
Molecular Weight 294.4 g/mol
CAS No. 143443-23-6
Cat. No. B180435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-N,N'-Dibenzylcyclohexane-1,2-diamine
CAS143443-23-6
Synonyms1R,2R-N,N'-bis(phenylMethyl)-1,2-CyclohexanediaMine
Molecular FormulaC20H26N2
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)NCC2=CC=CC=C2)NCC3=CC=CC=C3
InChIInChI=1S/C20H26N2/c1-3-9-17(10-4-1)15-21-19-13-7-8-14-20(19)22-16-18-11-5-2-6-12-18/h1-6,9-12,19-22H,7-8,13-16H2/t19-,20-/m1/s1
InChIKeySJBYIGXWWGSEES-WOJBJXKFSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral Diamine Ligand (1R,2R)-N,N'-Dibenzylcyclohexane-1,2-diamine (CAS 143443-23-6) for Asymmetric Catalysis


(1R,2R)-N,N'-Dibenzylcyclohexane-1,2-diamine (CAS 143443-23-6), a chiral vicinal diamine featuring a trans-1,2-diaminocyclohexane backbone with N-benzyl substituents, is primarily utilized as a precursor to transition metal complexes for asymmetric catalysis [1]. Its structural rigidity imparts defined stereochemical control in metal coordination, distinguishing it from more flexible ethylenediamine derivatives. Commercially, it is available with purities typically reaching 97-98% as a white to brown solid or liquid .

Why Generic (1R,2R)-N,N'-Dibenzylcyclohexane-1,2-diamine Substitution with Other Chiral Diamines Fails


In asymmetric catalysis, substituting (1R,2R)-N,N'-dibenzylcyclohexane-1,2-diamine with other chiral diamines—such as unsubstituted trans-1,2-diaminocyclohexane, cis-configured analogs, or N,N'-dimethyl derivatives—is generally not viable without significant re-optimization. The specific N-benzyl substitution on the rigid trans-cyclohexane scaffold is critical for achieving high enantioselectivity, as evidenced by direct comparative studies in Michael additions where dibenzyl substitution outperformed alternatives [1]. Similarly, in hydrosilylation, acyclic N,N'-dibenzyl ligands exhibit distinct, and often lower, performance profiles compared to their macrocyclic trianglamine counterparts, highlighting that even subtle structural changes drastically alter catalytic outcomes [2]. The stereochemical outcome is also directly linked to the (1R,2R) configuration, with the cis-isomer leading to different reactivity and the free amine providing lower stereocontrol [3].

Quantitative Differentiation of (1R,2R)-N,N'-Dibenzylcyclohexane-1,2-diamine: Comparative Performance Data


Superior Enantioselectivity in Ni(II)-Catalyzed Michael Additions vs. Other Diamine Substitutions

The Ni(II) complex of (1R,2R)-N,N'-dibenzylcyclohexane-1,2-diamine delivers exceptional enantioselectivity in Michael additions, with the dibenzyl substituted cyclohexanediamine ligand identified as the optimal performer among a series of chiral diamine ligands screened [1]. This specific substitution pattern is crucial for the high stereocontrol observed. Under optimized conditions, this catalyst system achieves enantiomeric excesses of up to 99% for additions of β-oxophosphonates to nitroalkenes [2].

Asymmetric catalysis Michael addition Enantioselectivity Chiral ligand

Baseline Enantioselectivity in Zinc-Catalyzed Ketone Hydrosilylation for Ligand Screening

The acyclic ligand (1R,2R)-N,N'-dibenzylcyclohexane-1,2-diamine provides a baseline enantioselectivity of up to 86% ee in the zinc-catalyzed asymmetric hydrosilylation of prochiral ketones [1]. Comparative studies demonstrate that moving to a more rigid, macrocyclic trianglamine ligand derived from the same diamine backbone significantly increases enantioselectivity, while the simple dibenzyl ligand is less effective, establishing a clear performance hierarchy [1].

Asymmetric reduction Hydrosilylation Ketone Zinc catalysis

First Reported Asymmetric Induction in Pd-Catalyzed Reductive Heck Cyclizations

The use of (1R,2R)-N,N'-dibenzylcyclohexane-1,2-diamine in palladium-catalyzed reductive Heck-type cyclizations provides up to 35% enantiomeric excess (ee) of the resulting indoline products [1]. This represents the first documented instance of asymmetric induction in a reductive Heck reaction employing a chiral diamine ligand, thereby opening a new area for exploration with this ligand class [1].

Reductive Heck Palladium catalysis Cyclization Indolines

Superior Performance as a Chiral Modifier for LiAlH₄ in Propiophenone Reduction

As a chiral modifier for lithium aluminum hydride (LAH), the N,N'-dibenzyl derivative (DBDACH) significantly outperforms other chiral diamine modifiers derived from the same (R,R)-DACH backbone. In the reduction of propiophenone, the DBDACH-LAH reagent system achieves a 36% enantiomeric excess (ee) for (R)-1-phenylethanol [1]. In stark contrast, LAH modified with chiral decahydroquinoxalines derived from the same diamine scaffold yields only <5% ee [1].

Chiral auxiliary Asymmetric reduction Lithium aluminum hydride Ketone reduction

Conformational Rigidity Differentiates Reactivity from cis-1,2-Diaminocyclohexane Scaffolds

The trans-configuration of (1R,2R)-N,N'-dibenzylcyclohexane-1,2-diamine is fundamental to its utility. The trans-1,2-diaminocyclohexane motif is widely employed in asymmetric catalysis because it reliably forms efficient chiral catalysts with transition metals [1]. In contrast, the cis-isomer exhibits markedly different reactivity and is not a direct substitute. For instance, in hydride reductions, the cis-isomer undergoes significantly slower N-methylation compared to its trans counterpart, highlighting fundamental differences in nitrogen accessibility and reactivity [2].

Ligand design Conformational analysis Asymmetric catalysis Sterics

Validated Application Scenarios for (1R,2R)-N,N'-Dibenzylcyclohexane-1,2-diamine in Asymmetric Synthesis


Precursor to the Evans Ni(II)-Bis(diamine) Catalyst for High-Throughput Enantioselective Michael Additions

The primary validated application for this compound is as a ligand precursor in the synthesis of Ni(II)-bis[(R,R)-N,N'-dibenzylcyclohexane-1,2-diamine]Br2, a robust catalyst for enantioselective Michael additions of 1,3-dicarbonyl compounds to nitroalkenes. The resulting catalyst operates at room temperature and delivers up to 99% ee [1][2]. This system's ease of preparation and high performance make it suitable for generating libraries of enantioenriched nitro derivatives, which are versatile chiral building blocks for pharmaceuticals and agrochemicals [3].

Ligand Component in Zinc-Catalyzed Asymmetric Hydrosilylation of Prochiral Ketones

This diamine serves as a key acyclic ligand in zinc-catalyzed asymmetric hydrosilylation reactions. It provides a reproducible benchmark for enantioselectivity, achieving up to 86% ee for the reduction of aryl-alkyl and aryl-aryl ketones [4]. This application is valuable for the synthesis of chiral secondary alcohols and allows researchers to evaluate the impact of more complex ligand architectures (e.g., macrocyclic trianglamines) on the reaction's stereochemical outcome [4].

Exploratory Ligand for Asymmetric Induction in Palladium-Catalyzed Reductive Heck Cyclizations

Recent research has validated the use of (1R,2R)-N,N'-dibenzylcyclohexane-1,2-diamine as a chiral ligand in Pd-catalyzed reductive Heck-type cyclizations to synthesize enantioenriched indolines [5]. Achieving up to 35% ee, this is the first demonstration of asymmetric induction in this specific reaction type using a chiral diamine [5]. This application scenario is ideal for groups developing new methodologies for synthesizing chiral heterocyclic scaffolds.

Chiral Modifier for Lithium Aluminum Hydride in Ketone Reductions

In academic and industrial research settings focused on stoichiometric asymmetric reductions, (1R,2R)-N,N'-dibenzylcyclohexane-1,2-diamine can be used to modify lithium aluminum hydride (LAH). This chiral reagent system is capable of reducing propiophenone to (R)-1-phenylethanol with 36% ee [6]. This performance is a substantial improvement over other chiral modifiers based on the same diamine core, which yield <5% ee, confirming its utility when a simple, chirally-modified hydride source is required [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1R,2R)-N,N'-Dibenzylcyclohexane-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.